molecular formula C26H21N3O3 B6133838 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No. B6133838
M. Wt: 423.5 g/mol
InChI Key: CXVIRZYAKVTLPD-UHFFFAOYSA-N
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Description

2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione involves the inhibition of certain enzymes that play a role in the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been shown to have other biochemical and physiological effects. It has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the activity of certain enzymes also makes it useful in studying drug metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been achieved using different methods. One such method involves the reaction of 2-aminonicotinic acid with 4-methoxybenzaldehyde and benzyl bromide in the presence of triethylamine and acetic anhydride. The product is then subjected to a cyclization reaction to yield the final compound.

Scientific Research Applications

The potential of 2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione as a therapeutic agent has been explored in various scientific research studies. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.

properties

IUPAC Name

2-benzyl-8-[(4-methoxyphenyl)methyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-32-20-9-7-19(8-10-20)17-29-14-12-24-22(26(29)31)15-21-23(27-24)11-13-28(25(21)30)16-18-5-3-2-4-6-18/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVIRZYAKVTLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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